molecular formula C11H17N3 B14665797 (1E)-3,3-Diethyl-1-(2-methylphenyl)triaz-1-ene CAS No. 36719-44-5

(1E)-3,3-Diethyl-1-(2-methylphenyl)triaz-1-ene

Cat. No.: B14665797
CAS No.: 36719-44-5
M. Wt: 191.27 g/mol
InChI Key: VNSUXIDVWBIJCK-UHFFFAOYSA-N
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Description

3,3-diethyl-1-(o-tolyl)triaz-1-ene is an organic compound belonging to the class of triazenes Triazenes are characterized by the presence of a diazo group (N=N) bonded to an amine (NH) group This particular compound features a tolyl group (a benzene ring with a methyl group) attached to the triazene structure, along with two ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-diethyl-1-(o-tolyl)triaz-1-ene typically involves the reaction of an aromatic amine with nitrous acid to form a diazonium salt, which is then reacted with a secondary amine. The general procedure is as follows:

Industrial Production Methods

While specific industrial production methods for 3,3-diethyl-1-(o-tolyl)triaz-1-ene are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3,3-diethyl-1-(o-tolyl)triaz-1-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction can lead to the formation of amines.

    Substitution: The triazene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

3,3-diethyl-1-(o-tolyl)triaz-1-ene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Triazenes have been studied for their potential as antitumor agents due to their ability to alkylate DNA.

    Medicine: Some triazene derivatives are used in chemotherapy for treating certain types of cancer.

    Industry: The compound can be used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 3,3-diethyl-1-(o-tolyl)triaz-1-ene involves its ability to form reactive intermediates that can interact with biological molecules. In the context of its potential antitumor activity, the compound can alkylate DNA, leading to the disruption of DNA replication and cell division. This alkylation process involves the transfer of alkyl groups to nucleophilic sites on the DNA molecule, resulting in the formation of cross-links and strand breaks.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-diethyl-1-phenyltriaz-1-ene
  • 3,3-diethyl-1-(p-tolyl)triaz-1-ene
  • 3,3-diethyl-1-(4-(trifluoromethyl)phenyl)triaz-1-ene
  • 1-(4-chlorophenyl)-3,3-diethyltriaz-1-ene

Uniqueness

3,3-diethyl-1-(o-tolyl)triaz-1-ene is unique due to the presence of the ortho-tolyl group, which can influence its reactivity and interactions compared to other triazenes with different substituents.

Properties

CAS No.

36719-44-5

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

N-ethyl-N-[(2-methylphenyl)diazenyl]ethanamine

InChI

InChI=1S/C11H17N3/c1-4-14(5-2)13-12-11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3

InChI Key

VNSUXIDVWBIJCK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)N=NC1=CC=CC=C1C

Origin of Product

United States

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